molecular formula C16H22N2O3 B588899 N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5 CAS No. 1329613-05-9

N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5

Cat. No.: B588899
CAS No.: 1329613-05-9
M. Wt: 295.394
InChI Key: OWUOHIMJYZRAGE-FPQCMJPGSA-N
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Description

N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5 (CAS 1329613-05-9) is a deuterated chemical compound with a molecular weight of 295.39 g/mol and the formula C₁₆H₁₇D₅N₂O₃ . This stable isotopically labelled compound serves as a critical intermediate in pharmaceutical research, specifically in the synthesis of deuterated Talinolol, a beta-blocker medication . The incorporation of five deuterium atoms provides a valuable tool for analytical and metabolic studies, allowing researchers to track the compound's fate using mass spectrometry and improving the understanding of its pharmacokinetics and metabolic pathways. The structural core of this compound, featuring both urea and epoxypropoxy functional groups, enables its participation in crosslinking reactions. This makes the non-deuterated analogue valuable as a reactive diluent and curing agent modifier in epoxy resin systems, where it enhances flexibility, adhesion, and impact resistance in high-performance industrial coatings, electronic encapsulants, and composite materials . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Storage: Store this product in a refrigerator at 2-8°C .

Properties

IUPAC Name

1-cyclohexyl-3-[4-[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methoxy]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-16(17-12-4-2-1-3-5-12)18-13-6-8-14(9-7-13)20-10-15-11-21-15/h6-9,12,15H,1-5,10-11H2,(H2,17,18,19)/i10D2,11D2,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUOHIMJYZRAGE-FPQCMJPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=C(C=C2)NC(=O)NC3CCCCC3)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of 4-Aminophenol

4-Aminophenol is protected to prevent undesired reactions during epoxidation:

  • Acetylation : React 4-aminophenol with acetic anhydride in pyridine to form 4-acetamidophenol.

  • Alternative Protection : Use tert-butoxycarbonyl (Boc) groups for acid-labile protection.

Key Conditions :

StepReagentSolventTemperatureYield
1Ac₂OPyridine25°C95%

Epoxidation with Deuterated Epichlorohydrin

Deuterated epichlorohydrin (Cl-CD₂-CD(O)-CD₂-) introduces the labeled epoxypropoxy group:

  • React protected 4-acetamidophenol with deuterated epichlorohydrin in a Williamson ether synthesis :

    \text{4-Acetamidophenol} + \text{Cl-CD₂-CD(O)-CD₂-} \xrightarrow{\text{NaOH, EtOH}} \text{4-(2

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea-d5 undergoes various chemical reactions, including:

    Oxidation: The epoxy group can be oxidized to form diols.

    Reduction: The urea linkage can be reduced under specific conditions.

    Substitution: The epoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products:

    Oxidation: Formation of diols.

    Reduction: Formation of amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea-d5 is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling. It helps in the structural elucidation of complex molecules.

Biology: In biological research, this compound is used to study metabolic pathways. The deuterium labeling allows for the tracking of metabolic processes in vivo, providing insights into biochemical pathways.

Medicine: In medicine, it serves as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure and reactivity make it valuable in drug development.

Industry: In industrial applications, it is used as a standard for environmental pollutant detection. The stable isotope labeling ensures accurate and reliable measurements in environmental analysis.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea-d5 involves its interaction with specific molecular targets. The epoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The urea linkage can interact with proteins and enzymes, modulating their activity. The deuterium labeling allows for detailed studies of these interactions using advanced spectroscopic techniques.

Comparison with Similar Compounds

The structural and functional uniqueness of N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5 is best understood through comparisons with related urea derivatives. Below is a detailed analysis:

Structural Analogues in the Urea Class

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Key Functional Groups Reactivity Biological Activity Applications
This compound Cyclohexyl, 4-(2,3-epoxypropoxy)phenyl Urea, epoxide High (epoxide ring-opening reactions) Potential enzyme inhibition (irreversible binding) Isotopic tracing, drug metabolism studies
N-Cyclohexyl-N'-phenyl urea Cyclohexyl, phenyl Urea Moderate (no epoxide) Reversible enzyme inhibition Medicinal chemistry, agrochemicals
N-Cyclopentyl-N'-phenyl urea Cyclopentyl, phenyl Urea Moderate Similar to cyclohexyl analogs but with altered steric effects Pharmacology research
N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3-methoxyphenyl)urea Chlorotrifluoromethylpyridyl, methoxyphenyl Urea, trifluoromethyl, chloro Moderate Anticancer, antimicrobial Oncology research
N-Cyclohexyl-N'-(1,5-dimethylhexyl)urea Cyclohexyl, branched alkyl Urea Low (alkyl chain reduces reactivity) Surfactant-like properties Industrial applications

Key Differentiators

Epoxide Reactivity: The 2,3-epoxypropoxy group in the target compound enables nucleophilic ring-opening reactions, allowing covalent bond formation with biological targets (e.g., enzymes or receptors). This contrasts with non-epoxidized analogs like N-Cyclohexyl-N'-phenyl urea, which rely on non-covalent interactions .

Deuterium Labeling: The d5 modification distinguishes it from non-deuterated analogs, enhancing its utility in mass spectrometry by avoiding isotopic overlap with endogenous molecules .

Substituent Effects :

  • Aromatic vs. Aliphatic Substituents : Compounds with aromatic substituents (e.g., methoxyphenyl, chlorophenyl) exhibit higher binding affinity to aromatic receptor pockets compared to aliphatic-substituted derivatives like N-Cyclohexyl-N'-(1,5-dimethylhexyl)urea .
  • Electron-Withdrawing Groups : The trifluoromethyl and chloro groups in N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3-methoxyphenyl)urea enhance metabolic stability and target selectivity, whereas the epoxy group in the target compound may increase reactivity and toxicity .

Biological Activity

N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5 is a deuterated analogue of N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea, which has garnered attention in chemical and biological research due to its unique structural features, including an epoxy group and a urea linkage. This compound is particularly valuable for studying biological interactions and mechanisms due to its reactivity and the presence of deuterium, which aids in tracking metabolic pathways.

Chemical Structure and Properties

  • Molecular Formula : C16H17D5N2O3
  • Molecular Weight : 295.39 g/mol
  • CAS Number : 1329613-05-9

The structure of this compound includes a cyclohexyl group, an epoxy group, and a urea link, which contribute to its biological activity by allowing it to interact with various biomolecules.

The biological activity of this compound primarily involves:

  • Covalent Bond Formation : The epoxy group can react with nucleophilic sites on proteins, leading to covalent modifications that alter protein function.
  • Enzyme Modulation : The compound may bind to specific enzymes or receptors, thereby modulating their activity and influencing biochemical pathways.

This mechanism is significant for understanding how this compound may affect metabolic processes and cellular functions.

Biological Activity Studies

Research has explored the biological effects of this compound in various contexts:

  • Toxicological Assessments : Studies have indicated potential toxicity related to the epoxy group, which can form reactive intermediates that may lead to cellular damage.
  • Pharmacological Investigations : The compound has been evaluated for its potential as a pharmaceutical intermediate, particularly in synthesizing drugs targeting specific biological pathways.

Case Study 1: Metabolic Pathways

A study published in PubMed examined the metabolism of similar epoxy compounds in mice. It was found that after dermal application, significant amounts of the compound were retained at the application site, indicating slow metabolism and potential accumulation in tissues. This suggests that this compound may exhibit prolonged biological effects due to its metabolic stability .

Case Study 2: Interaction with Biological Targets

In vitro studies have shown that compounds similar to this compound can interact with various enzymes involved in metabolic processes. For example, research demonstrated that these compounds could inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . Such interactions highlight the importance of this compound in pharmacokinetic studies.

Summary of Biological Activities

Activity TypeDescriptionReferences
ToxicityPotential cytotoxic effects due to reactive intermediates
PharmacologicalInvestigated as an intermediate for drug synthesis
Metabolic StabilitySlow metabolism leading to tissue accumulation
Enzyme InteractionInhibition of cytochrome P450 enzymes

Q & A

Basic: What are the critical safety protocols for handling N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5 in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use chemically resistant gloves (e.g., nitrile), full-body lab coats, and safety goggles. Gloves must be inspected prior to use and removed without touching the outer surface to prevent contamination .
  • Respiratory Protection: For aerosolized particles, use NIOSH-approved P95 respirators (US) or EN 143-compliant P1 filters (EU). For higher exposure risks (e.g., volatile byproducts), employ OV/AG/P99 or ABEK-P2 respirators .
  • Environmental Controls: Avoid drainage system contamination. Use fume hoods for procedures generating dust or vapors .

Advanced: How can researchers optimize synthetic routes for this compound to improve deuterium incorporation efficiency?

Answer:

  • Deuterium Source Selection: Use deuterated cyclohexylamine (d-C6H11NH2) or deuterium oxide (D2O) in solvent exchange reactions to enhance isotopic labeling .
  • Catalytic Optimization: Screen palladium or ruthenium catalysts under inert atmospheres to minimize proton-deuterium exchange side reactions .
  • Reaction Monitoring: Employ LC-MS or ²H-NMR to track deuterium incorporation at the cyclohexyl and phenylurea moieties .

Basic: What stability challenges arise during storage of this compound, and how can they be mitigated?

Answer:

  • Storage Conditions: Store at 2–8°C in amber glass vials under nitrogen to prevent epoxy ring hydrolysis or thermal degradation. Avoid exposure to moisture or acidic/basic environments .
  • Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks to identify degradation products (e.g., hydrolyzed glycidyl derivatives) .

Basic: How should researchers address gaps in physicochemical data (e.g., water solubility, vapor pressure) for this compound?

Answer:

  • Experimental Determination: Use shake-flask methods with UV detection for solubility profiling in aqueous buffers (pH 1–13). For vapor pressure, apply thermogravimetric analysis (TGA) under controlled humidity .
  • Computational Prediction: Leverage QSPR models (e.g., EPI Suite™) to estimate logP, Henry’s law constants, and biodegradation potential .

Advanced: What role does the 2,3-epoxypropoxy group play in the compound’s reactivity and biological interactions?

Answer:

  • Chemical Reactivity: The epoxy group undergoes nucleophilic ring-opening reactions with amines or thiols, enabling covalent conjugation to biomolecules (e.g., proteins for targeted drug delivery studies) .
  • Biological Interactions: The epoxy moiety may act as a Michael acceptor, inhibiting cysteine-dependent enzymes (e.g., kinases or proteases). Validate via competitive inhibition assays with glutathione .

Advanced: How can isotopic labeling (d5) influence pharmacokinetic or metabolic studies of this compound?

Answer:

  • Metabolic Tracing: Use ²H-labeled analogs in mass spectrometry (MS) to distinguish parent compounds from metabolites. Monitor deuterium loss at metabolic hotspots (e.g., cyclohexyl oxidation sites) .
  • PK/PD Modeling: Compare deuterated vs. non-deuterated forms in rodent studies to assess isotopic effects on half-life (e.g., via deuterium’s kinetic isotope effect on CYP450 metabolism) .

Advanced: What strategies are recommended for assessing the environmental impact of this compound given limited ecotoxicological data?

Answer:

  • In Silico Assessment: Use ECOSAR or TEST software to predict acute/chronic toxicity to aquatic organisms (e.g., Daphnia magna) based on structural alerts (e.g., urea backbone, halogenated aromatics) .
  • Microcosm Studies: Evaluate biodegradation in soil/water systems spiked with ¹⁴C-labeled compound, tracking mineralization rates and metabolite formation via radio-HPLC .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

Answer:

  • Scaffold Modification: Synthesize analogs with varied epoxypropoxy substituents (e.g., replacing cyclohexyl with adamantyl) and test against target panels (e.g., kinase assays) .
  • Crystallographic Analysis: Resolve X-ray structures of the compound bound to biological targets (e.g., enzymes) to identify key hydrogen-bonding or hydrophobic interactions .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • Chromatography: HPLC-PDA (λ = 254 nm) with C18 columns (ACN/water gradient) for purity assessment. Confirm deuterium incorporation via LC-HRMS .
  • Spectroscopy: ¹H/¹³C NMR (DMSO-d6) for structural verification. FT-IR to detect urea C=O stretches (~1650 cm⁻¹) and epoxy C-O-C vibrations (~1250 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported toxicity data (e.g., conflicting GHS classifications)?

Answer:

  • Dose-Response Studies: Conduct in vitro assays (e.g., MTT or Ames tests) across multiple cell lines to clarify acute toxicity (H302/H315) and mutagenicity thresholds .
  • Meta-Analysis: Compare data from OECD-compliant studies vs. non-GLP sources, prioritizing studies with defined purity thresholds (>98%) and validated analytical methods .

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